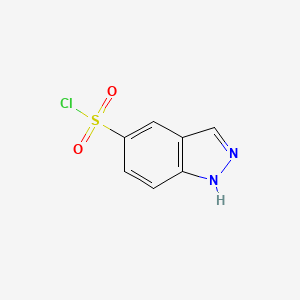

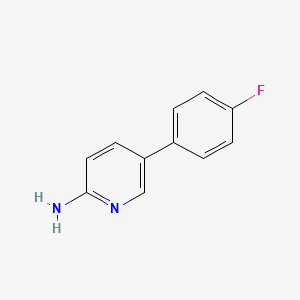

![molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6](/img/structure/B1322552.png)

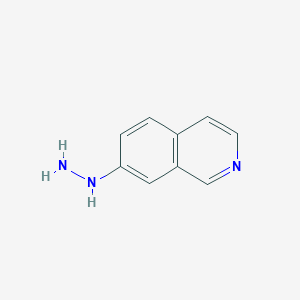

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C11H7FN4 and its molecular weight is 214.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluoroquinolone Resistance in Mycobacterium tuberculosis

Fluoroquinolones are crucial in managing drug-resistant Mycobacterium tuberculosis. Understanding mutations in DNA gyrase, the target of fluoroquinolones, is essential for improving molecular detection of resistance. Studies report mutations in DNA gyrase genes in clinical M. tuberculosis isolates, highlighting the need for a consensus numbering system to accurately identify and address resistance issues (Maruri et al., 2012).

Gyrase Mutations and Geographic Distribution

Fluoroquinolone resistance in M. tuberculosis is a significant global health concern. The detection of gyrA and gyrB gene mutations provides a promising avenue for rapid diagnosis. A systematic review covering mutations in these genes across different regions underscores the variation in mutation frequencies, indicating the importance of molecular diagnostics like the Genotype MTBDRsl assay to detect fluoroquinolone resistance (Avalos et al., 2015).

Anticancer Properties of Heterocyclic Compounds

Heterocyclic compounds, including those with a pyridine ring, are significant in cancer treatment. A review of anticancer drugs against hepatocellular carcinoma (HCC) emphasizes the clinical relevance and mechanism of action of heterocyclic compounds. These compounds represent a significant portion of FDA-approved drugs against cancer between 2010 and 2020, showcasing their importance in therapeutic applications (Kumar et al., 2022).

Pharmacogenomics in Cancer Therapy

The review of Fluoropyrimidine and Oxaliplatin in cancer therapy highlights the significance of stratifying patients based on gene variants to predict individual responses to drugs. This stratification helps in tailoring cancer treatment, improving efficacy, and reducing toxicity risks. The study underscores the potential of pharmacogenomic profiling in optimizing therapeutic strategies for cancer patients (Di Francia et al., 2015).

Advances in Quinoline Derivatives

Quinoline and its derivatives, with benzene fused to N-heterocyclic pyridine, are prominent in drug design due to their wide range of bioactivities. Recent advances in the chemistry and medicinal potential of quinoline motifs reveal their significant efficacies in drug development, highlighting the continuous exploration and harnessing of these compounds in medicinal chemistry (Ajani et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , and affinity for serotonergic and dopaminergic receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to impact various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects, such as reducing blood glucose levels .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Analyse Biochimique

Biochemical Properties

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking ATP access and preventing phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced activity over time . Long-term effects on cellular function have also been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.

Propriétés

IUPAC Name |

6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIZPXORSNKLLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626855 |

Source

|

| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-67-6 |

Source

|

| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)